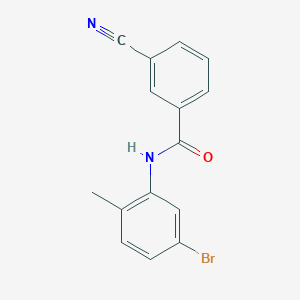

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide

Description

Properties

IUPAC Name |

N-(5-bromo-2-methylphenyl)-3-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXLEUZUEFZJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656360 | |

| Record name | N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157457-17-4 | |

| Record name | N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide typically involves the bromination of 2-methylbenzoic acid followed by a series of reactions to introduce the cyanobenzamide group. One common method involves the bromination of 2-methylbenzoic acid using bromine in the presence of sulfuric acid . The resulting 5-bromo-2-methylbenzoic acid is then reacted with appropriate reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as N-chlorosuccinimide (NCS) in dimethylformamide (DMF) can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide exhibits significant potential as a pharmaceutical intermediate. Its structural characteristics suggest that it may act as a precursor for synthesizing various bioactive compounds.

Potential Pharmacological Activities

- CYP Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism .

- BBB Permeability : It is classified as a blood-brain barrier (BBB) permeant, indicating potential neuropharmacological applications .

Case Study: Synthesis of Bioactive Derivatives

Research indicates that derivatives of this compound can be synthesized to enhance pharmacological properties. For instance, modifications at the benzamide moiety can lead to compounds with improved anti-inflammatory and anticancer activities.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Brominated phenyl group with a cyanobenzamide moiety | Potential anti-inflammatory and anticancer agent |

| N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide | Hydroxypyridine structure | Antibacterial properties |

Material Science

The unique functional groups present in this compound suggest applications in material science, particularly in the development of new polymers and materials with specific electronic or optical properties.

Synthesis and Characterization

The compound can serve as a building block for synthesizing advanced materials through polymerization techniques. Its bromine substituent allows for further functionalization, which can enhance the mechanical and thermal properties of the resulting materials .

Research and Development

This compound is included in collections of unique chemicals for early discovery research. This inclusion underscores its relevance in exploratory studies aimed at identifying new therapeutic agents or materials.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide involves its interaction with specific molecular targets. The bromine atom and cyanobenzamide group can interact with enzymes and receptors, affecting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of halogenated benzamides. Below is a comparative analysis of its structural and physicochemical properties relative to five analogues:

*Calculated based on formula.

Key Observations

In contrast, analogues like SBI-0206965 () incorporate a pyrimidine ring and methoxy groups, which may improve target binding but reduce solubility.

Molecular Weight and Complexity :

- The target compound has the lowest molecular weight (315.16 g/mol) , suggesting favorable bioavailability compared to bulkier analogues like the sulfonyl derivative (514.78 g/mol) .

- SBI-0206965 (489.32 g/mol) exemplifies increased complexity with a pyrimidine scaffold, likely enhancing kinase inhibition but complicating synthetic routes .

Predicted Physicochemical Properties :

- The target’s pKa of 12.01 indicates moderate basicity, whereas analogues with acidic hydroxy groups (e.g., ) may exhibit pH-dependent solubility.

- Lipophilicity : The chromenyl substituent in ’s compound likely increases logP, favoring membrane permeability but risking metabolic instability.

Synthetic Accessibility: The target’s synthesis likely involves straightforward bromination and amidation steps, akin to methods described for 5-bromo-3-methyl-2(5H)-furanone (). In contrast, analogues like the sulfonyl derivative () require multi-step sulfonylation and cyclization, increasing synthetic difficulty.

Research Implications

- Medicinal Chemistry : The target compound’s balance of moderate molecular weight and polarity makes it a versatile scaffold for optimizing pharmacokinetics. Analogues with extended aromatic systems (e.g., chromenyl in ) may be prioritized for targets requiring planar binding pockets.

Biological Activity

N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a brominated phenyl group and a cyanobenzamide moiety, which may contribute to its biological activity, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₁BrN₂O

- Molar Mass : 315.16 g/mol

- Density : Approximately 1.50 g/cm³

The compound's structure includes a bromine atom at the 5-position of a methyl-substituted phenyl ring, which is linked to a cyanobenzamide group. This configuration suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly through mechanisms involving the modulation of specific biochemical pathways. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines, notably in hematological malignancies such as multiple myeloma and lymphomas.

The anticancer effects are believed to stem from the compound's ability to interact with specific enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit kinases that are crucial for tumor growth and survival, similar to other compounds that target protein degradation pathways associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity . Preliminary studies suggest that it may possess significant effects against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .

Table 1: Summary of Biological Activity Studies

Detailed Research Findings

- Anticancer Mechanisms : A study highlighted that this compound can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential use in combination therapies for enhanced efficacy.

- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties using standard disk diffusion methods against Gram-positive and Gram-negative bacteria. Results indicated a notable zone of inhibition, suggesting effective bactericidal activity.

- Pharmacokinetics : The pharmacokinetic profile of this compound is under exploration, focusing on absorption, distribution, metabolism, and excretion (ADME) characteristics essential for therapeutic applications .

Q & A

Basic: What synthetic routes are recommended for preparing N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of aryl-substituted benzamides typically involves coupling reactions between substituted benzoic acid derivatives and amines. For this compound, a two-step approach is suggested:

Activation of the carboxylic acid : Convert 3-cyanobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide bond formation : React the acid chloride with 5-bromo-2-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) can be used to scavenge HCl.

Yield Optimization :

- Use a 10-20% molar excess of the amine to drive the reaction to completion.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .

Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- Aromatic protons: Expect multiplets in δ 7.2–8.5 ppm. The methyl group on the 2-methylphenyl ring appears as a singlet (~δ 2.3 ppm).

- Amide proton (NH): A broad singlet near δ 10 ppm (integration: 1H).

- ¹³C NMR :

- Carbonitrile (C≡N): δ ~115 ppm.

- Amide carbonyl (C=O): δ ~165 ppm.

- IR :

- Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch).

Compare data with structurally similar compounds like N-(4-chlorophenyl)-3-cyanobenzamide for validation .

- Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch).

Advanced: What crystallographic strategies are effective for resolving structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Grow crystals via slow evaporation of a saturated DCM/hexane solution.

- Use SHELXL for structure refinement, leveraging its robust algorithms for handling heavy atoms (e.g., bromine) and anisotropic displacement parameters.

- Validate hydrogen bonding interactions (e.g., N–H···O=C) using OLEX2 or Mercury visualization tools.

Challenges : - Bromine’s high electron density may cause absorption effects; apply multi-scan corrections during data collection .

Advanced: How can computational modeling predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry using B3LYP/6-31G(d) basis sets.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax.

- Molecular Docking :

- Use AutoDock Vina to explore interactions with biological targets (e.g., enzymes), leveraging the cyano group’s potential as a hydrogen bond acceptor .

Advanced: How should researchers address contradictions in reported biological activities of structurally analogous benzamides?

Methodological Answer:

- Systematic Literature Review :

- Use PRISMA guidelines to filter studies by assay type (e.g., enzyme inhibition vs. cellular cytotoxicity).

- Compare IC₅₀ values across standardized assays (e.g., ATPase vs. kinase inhibition).

- Analyze substituent effects: The bromine and cyano groups may enhance lipophilicity and target binding compared to chloro or nitro analogs .

Basic: What purification methods are most effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Column Chromatography :

- Use silica gel (200–300 mesh) with ethyl acetate/hexane (1:4 to 1:2 gradient).

- Monitor fractions by TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).

- Recrystallization :

- Dissolve crude product in hot ethanol, then add water dropwise until cloudiness appears. Cool to 4°C for crystal formation.

- Filter and wash with cold ethanol to remove residual amines .

Advanced: How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.